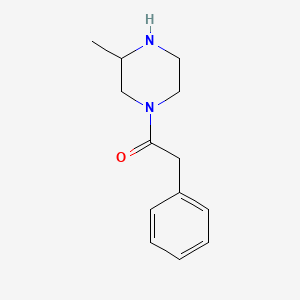
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one” is a compound that has been mentioned in the context of various scientific studies . It is a derivative of piperazine, a class of compounds that have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For example, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The empirical formula for a similar compound, 3-(4-methylpiperazin-1-yl)aniline, is C11H17N3 .Chemical Reactions Analysis
There are several synthetic routes for similar compounds, the most common of which involve reactions with other compounds . For example, the most common synthetic route for 1-(3-chlorophenyl)piperazine (mCPP) is the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated according to Lipinski’s rule of five (RO5) . This rule is used in drug discovery to evaluate drug likeness or “drugability” of compounds .科学的研究の応用
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one has been studied for its potential applications in the fields of synthetic chemistry and biomedical research. In particular, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including 1,4-dihydropyridines, 1,4-dihydropyridazines, 1,4-dihydropyrimidines, and 1,4-dihydropyrimidazines. In addition, this compound has been studied for its potential therapeutic applications, including its ability to reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of certain enzymes.
作用機序
The mechanism of action of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one is not yet fully understood. However, it has been suggested that this compound may act as an agonist of certain G-protein coupled receptors, which could explain its potential therapeutic effects. In addition, this compound has been shown to bind to certain enzymes, suggesting that it may act as an inhibitor of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been suggested that this compound may reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of certain enzymes. In addition, this compound has been shown to possess anticonvulsant and anxiolytic properties in animal models.
実験室実験の利点と制限
The advantages of using 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one in laboratory experiments include its low cost, availability, and ease of synthesis. In addition, this compound has been shown to possess a wide range of chemical and biological properties, making it a useful starting material for the synthesis of a variety of heterocyclic compounds. However, the potential toxicity of this compound should be taken into consideration when using it in laboratory experiments.
将来の方向性
The potential future directions for 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one include further research into its mechanism of action, biochemical and physiological effects, and therapeutic applications. In addition, further research into the synthesis methods of this compound could lead to improved yields and purities of the final product. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective therapeutic agents.
合成法
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one can be synthesized from a variety of starting materials, including 1-bromo-2-phenylethan-1-one, 3-methylpiperazine, and sodium hydroxide. The synthesis of this compound typically involves a two-step reaction process, beginning with the condensation of 1-bromo-2-phenylethan-1-one and 3-methylpiperazine, followed by the addition of sodium hydroxide to form the desired product. The reaction conditions can be adjusted to control the yield and purity of the final product.
Safety and Hazards
特性
IUPAC Name |
1-(3-methylpiperazin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSMILLAQBMCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


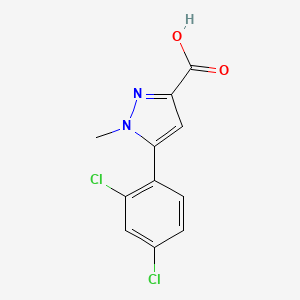
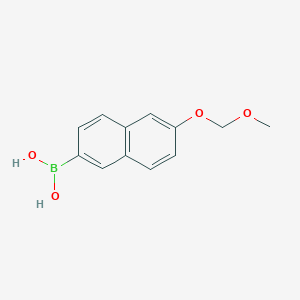



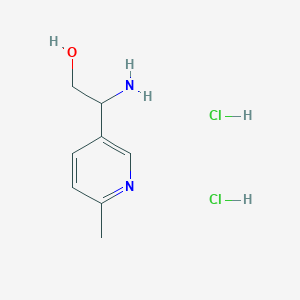
![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
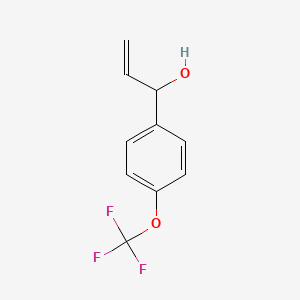


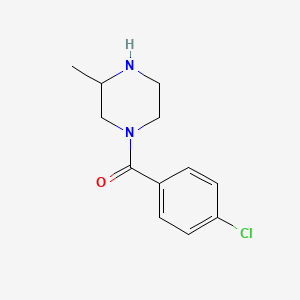
![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)
